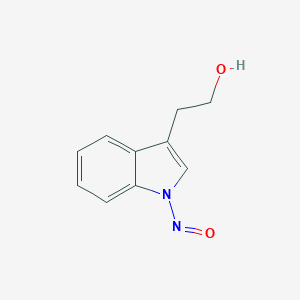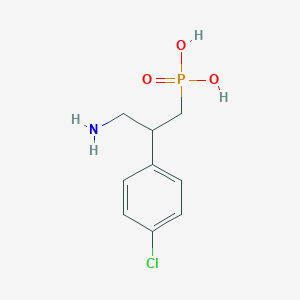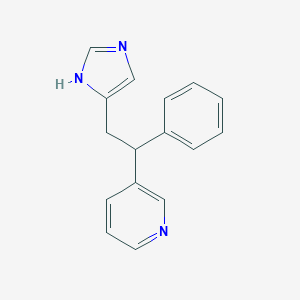
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)-, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- selectively inhibits Rho-associated protein kinase (ROCK), which plays a key role in various cellular processes, including cell migration, proliferation, and apoptosis. By inhibiting ROCK, Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can alter the actin cytoskeleton and cell morphology, leading to changes in cellular behavior.
Effets Biochimiques Et Physiologiques
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been shown to have a wide range of biochemical and physiological effects. It can inhibit cancer cell proliferation and induce apoptosis in cancer cells. It can also reduce blood pressure and improve endothelial function in animal models of hypertension and atherosclerosis. In addition, Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its selectivity for ROCK inhibition. This allows for specific targeting of cellular processes that are regulated by ROCK. However, one limitation of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that the compound is used at safe and effective concentrations in laboratory experiments.
Orientations Futures
For research include the development of more potent and selective inhibitors of ROCK, investigation of the potential use of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- in combination with other drugs, and further studies to fully understand its mechanism of action and effects on cellular processes.
Méthodes De Synthèse
The synthesis of Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a multi-step process. The first step involves the synthesis of 2-(1H-imidazol-4-yl)-1-phenylethanol, which is then reacted with pyridine-4-carboxaldehyde to yield the final product. The synthesis method has been well-established and is reproducible in the laboratory setting.
Applications De Recherche Scientifique
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. It has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as Alzheimer's disease and stroke.
Propriétés
Numéro CAS |
122027-54-7 |
|---|---|
Nom du produit |
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
Formule moléculaire |
C16H15N3 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
3-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H15N3/c1-2-5-13(6-3-1)16(9-15-11-18-12-19-15)14-7-4-8-17-10-14/h1-8,10-12,16H,9H2,(H,18,19) |
Clé InChI |
FNTVGFWNSZPDQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CN=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CN=CC=C3 |
Synonymes |
Pyridine, 3-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



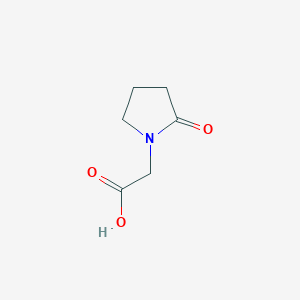
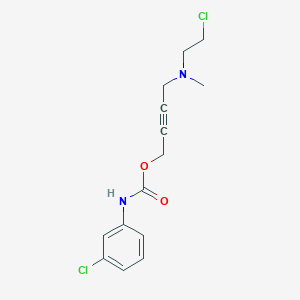
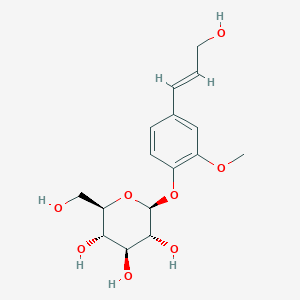
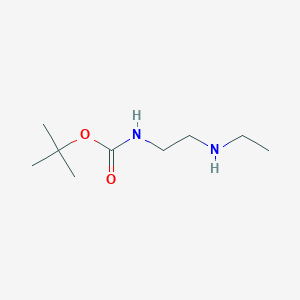
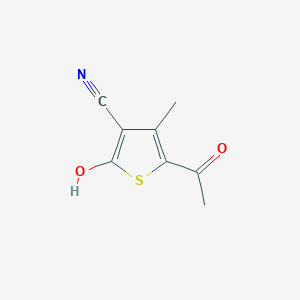
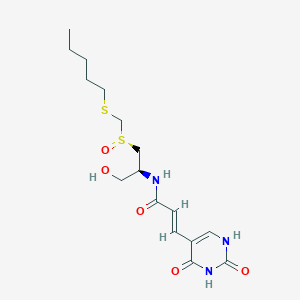
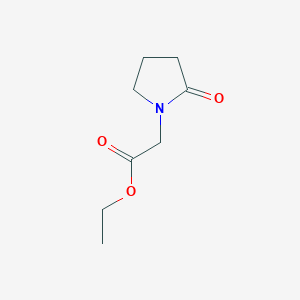
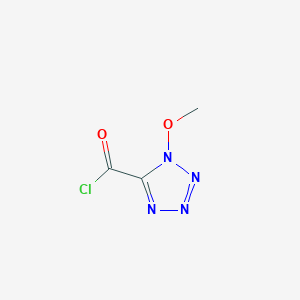
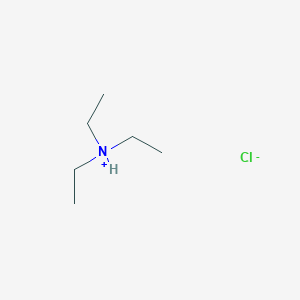
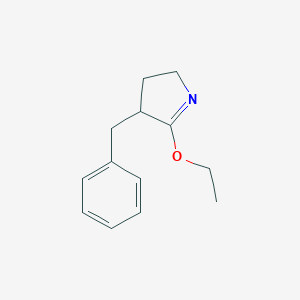
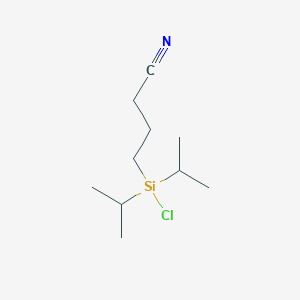
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
